3,4-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4OS/c15-11-2-1-9(7-12(11)16)14(21)18-10-3-5-20(6-4-10)13-8-17-22-19-13/h1-2,7-8,10H,3-6H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPBXOAUYJNVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. This suggests that the compound may interact with multiple targets, depending on the specific context.
Mode of Action
The presence of the 1,3,4-thiadiazole ring in the compound’s structure suggests that it may interact strongly with biological targets due to its mesoionic nature. This interaction could lead to changes in the function or activity of the target, resulting in the compound’s observed biological effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,3,4-thiadiazole derivatives, it is likely that the compound affects multiple pathways
Result of Action
Based on the known activities of 1,3,4-thiadiazole derivatives, the compound may exert antimicrobial, antiviral, and anticancer effects. These effects could result from the compound’s interaction with its targets and subsequent changes in cellular processes.
Biological Activity
3,4-Difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a complex organic compound that has emerged as a subject of interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 3,4-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is C14H14F2N4OS, with a molecular weight of 324.35 g/mol. The compound features a difluorobenzamide moiety linked to a piperidine ring and a thiadiazole ring. This structural arrangement is believed to enhance its biological activity and stability.
| Property | Value |
|---|---|
| Molecular Formula | C14H14F2N4OS |
| Molecular Weight | 324.35 g/mol |
| CAS Number | 2097923-98-1 |
| Structural Components | Benzamide, Piperidine, Thiadiazole |
Synthesis
The synthesis of 3,4-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide typically involves multiple steps that require precise control over reaction conditions. Key steps include:
- Formation of the Thiadiazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Piperidine Ring Formation : A piperidine derivative is synthesized and subsequently reacted with the thiadiazole.
- Benzamide Linkage : The final step involves the formation of the benzamide bond with fluorinated substituents.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as receptors or enzymes. Research indicates that it may modulate receptor activity by binding to particular sites, which can initiate various biochemical cascades affecting physiological responses. Ongoing studies are focused on elucidating these mechanisms further.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 3,4-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide. For instance:
- In vitro Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer), with IC50 values ranging from 0.74 to 10 μg/mL .
Antimicrobial Activity
Research into related thiadiazole derivatives suggests that they possess antimicrobial properties. For example:
- Thiadiazole Derivatives : Some derivatives demonstrated notable activity against bacterial strains and fungi, indicating potential applications in treating infections .
Case Study 1: Anticancer Activity
A study investigating a series of thiadiazole derivatives found that certain compounds exhibited selective inhibition against cancer cell lines. The most active compound in this series showed an IC50 value of 7.4 µM against the Bcr-Abl-positive K562 leukemia cell line . This suggests that modifications in the structure can significantly enhance anticancer efficacy.
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition properties of benzamide derivatives similar to our compound. It was found that certain modifications led to enhanced inhibitory effects on RET kinase activity—important for cancer therapies—demonstrating the potential for developing targeted treatments based on structural variations .
Comparison with Similar Compounds
Structural Analogues from and
The following table summarizes critical differences and similarities:
Key Observations
Higher yields (>65%) are observed for compounds with simpler substituents (e.g., 6e, 6f), suggesting that the 1,2,5-thiadiazole group may complicate synthesis .
Substituent Effects: Fluorine Positioning: The 3,4-difluoro pattern on the benzamide in the target compound contrasts with mono-fluoro/trifluoromethyl groups in 8b and 14a. Fluorine atoms enhance lipophilicity and metabolic stability, but 3,4-difluoro may alter π-stacking or hydrogen bonding compared to bulkier trifluoromethyl groups . Piperidine Functionalization: The 1,2,5-thiadiazole ring introduces a rigid, electron-deficient heterocycle, differing from urea (14a, 14b) or aminobenzyl (6e, 6f) groups. This may influence solubility and receptor-binding kinetics .
Spectroscopic Signatures: 1H-NMR data for analogs reveal distinct aromatic proton environments (e.g., δ 7.85–7.40 in 8b vs. δ 7.95 in 6e). The target compound’s thiadiazole ring would likely deshield adjacent protons, producing unique shifts unobserved in urea- or alkyl-substituted analogs. MS data for 6e (m/z 410.18) and 6f (m/z 376.18) highlight molecular weight differences driven by substituents, aiding in structural validation .
Q & A
Q. What are the optimal synthetic routes for 3,4-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves coupling a fluorinated benzoyl chloride derivative with a substituted piperidine-thiadiazolyl intermediate. For example, a similar compound (N-(piperidin-4-yl)benzamide) was synthesized via condensation reactions using glacial acetic acid as a catalyst under reflux conditions . Yield optimization requires careful control of stoichiometry (e.g., 1:1 molar ratio of amine to acyl chloride), solvent choice (e.g., absolute ethanol or pyridine), and reaction time (4–8 hours). Post-synthesis purification via column chromatography or recrystallization (e.g., methanol) is critical for >95% purity .
Key Parameters :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Absolute ethanol or pyridine | Higher yields in polar aprotic solvents |
| Catalyst | Glacial acetic acid | Accelerates amide bond formation |
| Reaction Time | 4–8 hours | Prolonged time reduces byproducts |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR confirm piperidine-thiadiazole and benzamide connectivity. Fluorine substituents exhibit distinct splitting patterns (e.g., F NMR for 3,4-difluoro groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated 416.5 g/mol vs. observed) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies polar impurities .
Q. What in vitro assays are suitable for initial target identification (e.g., kinase inhibition, GPCR binding)?
Methodological Answer:
- Kinase Profiling : Use fluorescence-based ADP-Glo™ assays (e.g., against PI3K/Akt/mTOR pathways) with IC determination via dose-response curves .
- GPCR Screening : Radioligand binding assays (e.g., H-labeled ligands for dopamine or sigma receptors) identify affinity. For example, structurally similar piperidine-benzamide derivatives showed dopaminergic ligand activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity across cell lines?
Methodological Answer: Contradictions often arise from off-target effects or cell-specific metabolism. To address this:
- Synthesize analogs with systematic substitutions (e.g., replacing thiadiazole with triazole or varying fluorine positions) .
- Compare IC values in HepG2 (liver) vs. A549 (lung) cancer cells. For example, N-(piperidin-4-yl)benzamide derivatives showed HepG2-specific anti-proliferation (IC = 8.42 μM) due to differential expression of metabolic enzymes .
Example SAR Data :
| Compound Modification | HepG2 IC (μM) | A549 IC (μM) |
|---|---|---|
| Thiadiazolyl core | 8.42 | >50 |
| Triazolyl substitution | 12.3 | 45.6 |
Q. What crystallographic insights explain the compound’s molecular interactions with biological targets?
Methodological Answer: X-ray crystallography of co-crystallized ligand-protein complexes reveals binding modes. For example, a related difluorobenzamide-thiazole analog formed hydrogen bonds (N–H⋯N, C–H⋯F) with the PFOR enzyme active site, stabilizing dimeric structures . Computational docking (e.g., AutoDock Vina) can predict interactions, validated by mutagenesis studies (e.g., alanine scanning of binding residues) .
Q. How to design pharmacokinetic (PK) and pharmacodynamic (PD) models for this compound?
Methodological Answer:
- In Vivo PK : Administer via intravenous/oral routes in rodents. Plasma concentration-time profiles are analyzed using LC-MS/MS. Key parameters:
- Half-life (): Influenced by metabolic stability of the thiadiazole ring.
- Bioavailability: Enhanced via lipophilic modifications (e.g., trifluoromethyl groups) .
Q. What strategies mitigate metabolic instability of the thiadiazole moiety in hepatic microsomes?
Methodological Answer:
- Isotope Labeling : Replace labile hydrogen atoms with deuterium (C–D bonds resist CYP450 oxidation) .
- Prodrug Design : Mask the thiadiazole with a pivaloyloxymethyl (POM) group, cleaved enzymatically in target tissues .
Data Contradiction Analysis
Q. Why do in vitro potency and in vivo efficacy often diverge for this compound class?
Methodological Answer:
- Tissue Penetration : Poor blood-brain barrier (BBB) permeability limits CNS activity despite high in vitro affinity for neuronal targets. Use logP calculations (e.g., ClogP = 3.2) and PAMPA-BBB assays to prioritize analogs with logBB > −1 .
- Metabolic Clearance : Rapid hepatic glucuronidation of the benzamide group reduces bioavailability. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) in rodent models can validate this hypothesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
